Fluensulfone
Overview
Description
Fluensulfone is a member of the class of 1,3-thiazoles carrying 3,4,4-trifluorobut-3-ene-1-sulfonyl and chloro substituents at positions 2 and 5 respectively . It is a nematicide that is effective against a number of plant parasitic nematodes in a range of agricultural and horticultural crops .
Synthesis Analysis
Fluensulfone is prepared via a process involving dehalogenation of a compound of the formula . The synthesis consists of chlorination of a compound of Formula III to add a chlorine atom to the aromatic ring, followed by oxidation of the chlorine-bearing sulfide of Formula II to create the sulfonyl group .Molecular Structure Analysis
Fluensulfone has a molecular formula of C7H5ClF3NO2S2 . Its IUPAC name is 5-chloro-2-(3,4,4-trifluorobut-3-enylsulfonyl)-1,3-thiazole .Chemical Reactions Analysis
Fluensulfone has been found to interfere with the key physiological processes of nematodes, like motility, behavior, chemosensation, stylet thrusting, infectivity, metabolism, lipid consumption, tissue integrity, oviposition, egg hatching, and survival .Physical And Chemical Properties Analysis
Fluensulfone’s adsorption data regressed to the logarithmic Freundlich equation resulted in isotherm values of 1.24 to 3.28 . Soil adsorption of fluensulfone positively correlated with organic matter (0.67) and clay (0.34), but negatively with sand (-0.54) .Scientific Research Applications
Nematicidal Action and Selective Toxicity
Fluensulfone demonstrates a novel nematicidal action against the potato cyst nematode Globodera pallida and other plant-parasitic nematodes, such as Meloidogyne spp. Its mode of action progresses from an early impact on nematode motility to an accumulating metabolic impairment, leading to the inability of nematodes to access lipid stores and ultimately to death. This action is characterized by its selective toxicity, showing negligible effects on non-target organisms, including beneficial free-living nematodes (Kearn, Lilley, Urwin, O’Connor, & Holden-Dye, 2017).
Mode of Action
The distinct mode of action of fluensulfone is different from anticholinesterases and macrocyclic lactones, indicating its unique position among nematicides. Its pleiotropic actions inhibit development, egg-laying, egg-hatching, feeding, and locomotion in nematodes. This mode of action contributes to its effective use in crop protection without the hypercontraction effects characteristic of organophosphates and carbamates (Kearn, Ludlow, Dillon, O’Connor, & Holden-Dye, 2014).
Application Methods and Efficacy
The efficacy of fluensulfone has been demonstrated through various application methods, including soil drenching and foliar spray, for controlling root-knot nematodes in vegetables. Soil application has shown effectiveness in reducing root galling and enhancing crop yield. Moreover, foliar application prior to nematode inoculation has been shown to reduce nematode invasion and development within plant roots, highlighting fluensulfone’s potential for integrated pest management strategies (Morris, Langston, Davis, Noe, Dickson, & Timper, 2016).
Environmental Impact and Soil Interaction
Research into fluensulfone’s environmental impact reveals that it has a reduced environmental footprint compared to traditional nematicides. Its sorption and mobility are influenced by soil type, with organic matter and clay contents affecting its efficacy. These characteristics suggest that fluensulfone can be used effectively with consideration of soil environments to achieve nematode control while minimizing environmental hazards (Morris, Li, Langston, Davis, Timper, & Grey, 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-chloro-2-(3,4,4-trifluorobut-3-enylsulfonyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO2S2/c8-5-3-12-7(15-5)16(13,14)2-1-4(9)6(10)11/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNMWAPKHUGZGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)S(=O)(=O)CCC(=C(F)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058054 | |
Record name | Fluensulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluensulfone | |
CAS RN |
318290-98-1 | |
Record name | Fluensulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=318290-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluensulfone [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0318290981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluensulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-(3,4,4-trifluorobut-3-enylsulfonyl)thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUENSULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7V6200877 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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